

# (E)-Cyanine 3.5 Chloride: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: (E)-Cyanine 3.5 chloride

Cat. No.: B1664457

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## Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a reactive, red-emitting fluorescent dye widely utilized in the life sciences for the labeling of various biomolecules.[1][2] As an analogue of the Cy3.5 fluorophore, it is functionalized with an N-hydroxysuccinimide (NHS) ester group, enabling covalent conjugation to primary amino groups in peptides, proteins, and oligonucleotides.[1][2] This technical guide provides an in-depth overview of **(E)-Cyanine 3.5 chloride**, including its chemical and physical properties, detailed experimental protocols for biomolecule labeling, and key applications for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**(E)-Cyanine 3.5 chloride**, also known by its synonym Cy3.5 NHS ester chloride, possesses distinct chemical and photophysical characteristics that make it a valuable tool in fluorescence-based assays. The primary Chemical Abstracts Service (CAS) number for this compound is 2231670-86-1.[3][4] Another CAS number, 3077081-67-2, has also been associated with a similar (E)-isomer of Cyanine 3.5 NHS ester chloride. It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but insoluble in water.[5][6] For long-term storage, the powdered form should be kept at -20°C for up to three years, while solutions in solvent can be stored at -80°C for up to one year.[3]

## Photophysical Characteristics

The fluorescence properties of **(E)-Cyanine 3.5 chloride** are central to its utility. It exhibits a strong absorption and emission in the orange-red region of the visible spectrum. The key photophysical parameters are summarized in the table below.

Property	Value	Reference
CAS Number	2231670-86-1	[3][4]
Molecular Formula	C <sub>42</sub> H <sub>44</sub> ClN <sub>3</sub> O <sub>4</sub>	[3]
Molecular Weight	690.27 g/mol	[3]
Excitation Maximum (λ <sub>ex</sub> )	591 nm	[1][2][6]
Emission Maximum (λ <sub>em</sub> )	604 nm	[1][2][6]
Molar Extinction Coefficient (ε)	116,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[6]
Fluorescence Quantum Yield (Φ)	0.35	[6]
Appearance	Dark purple solid	[6]
Solubility	Soluble in DMF, DMSO; Insoluble in water	[5][6]

## Experimental Protocols

The following section provides a detailed methodology for the covalent labeling of proteins with **(E)-Cyanine 3.5 chloride**. The protocol is based on the reaction of the NHS ester with primary amines on the protein surface.

### Protein Labeling with (E)-Cyanine 3.5 Chloride

#### 1. Materials and Reagents:

- Protein of interest
- (E)-Cyanine 3.5 chloride** (Cy3.5 NHS ester)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
- Purification column (e.g., gel filtration column like Sephadex G-25)
- Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4

## 2. Procedure:

- Protein Preparation:
  - Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL.[\[7\]](#)
  - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[\[8\]](#) If necessary, dialyze the protein against the reaction buffer.
- Dye Solution Preparation:
  - Immediately before use, dissolve the **(E)-Cyanine 3.5 chloride** in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[\[9\]](#)
- Labeling Reaction:
  - While gently vortexing, add the dissolved dye solution to the protein solution. A molar excess of the dye to the protein is required; a starting point of 5-15 fold molar excess is recommended.
  - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[\[7\]](#)
- Purification of the Labeled Protein:
  - Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column.[\[7\]](#)
  - Equilibrate the column with PBS.
  - Apply the reaction mixture to the column and elute with PBS.

- Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
- Determination of Degree of Labeling (DOL):
  - The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
  - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 591 nm (for Cy3.5).
  - The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

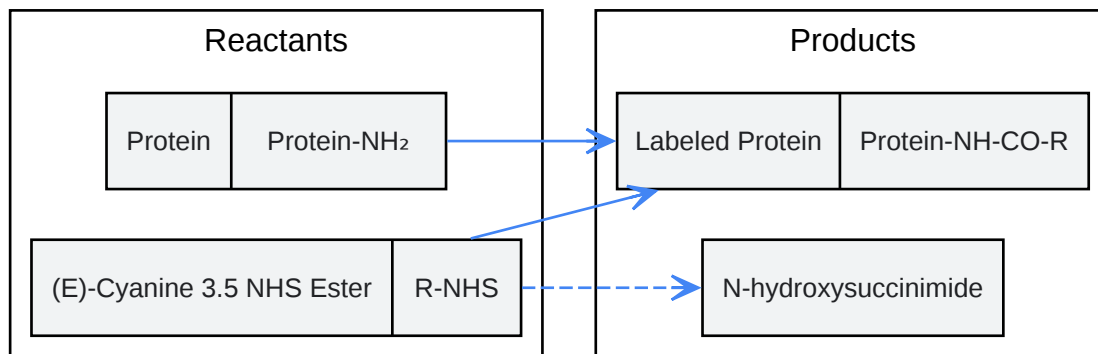
### 3. Storage of Labeled Protein:

- Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage.<sup>[9]</sup> Adding a stabilizer like bovine serum albumin (BSA) can be beneficial.<sup>[9]</sup>

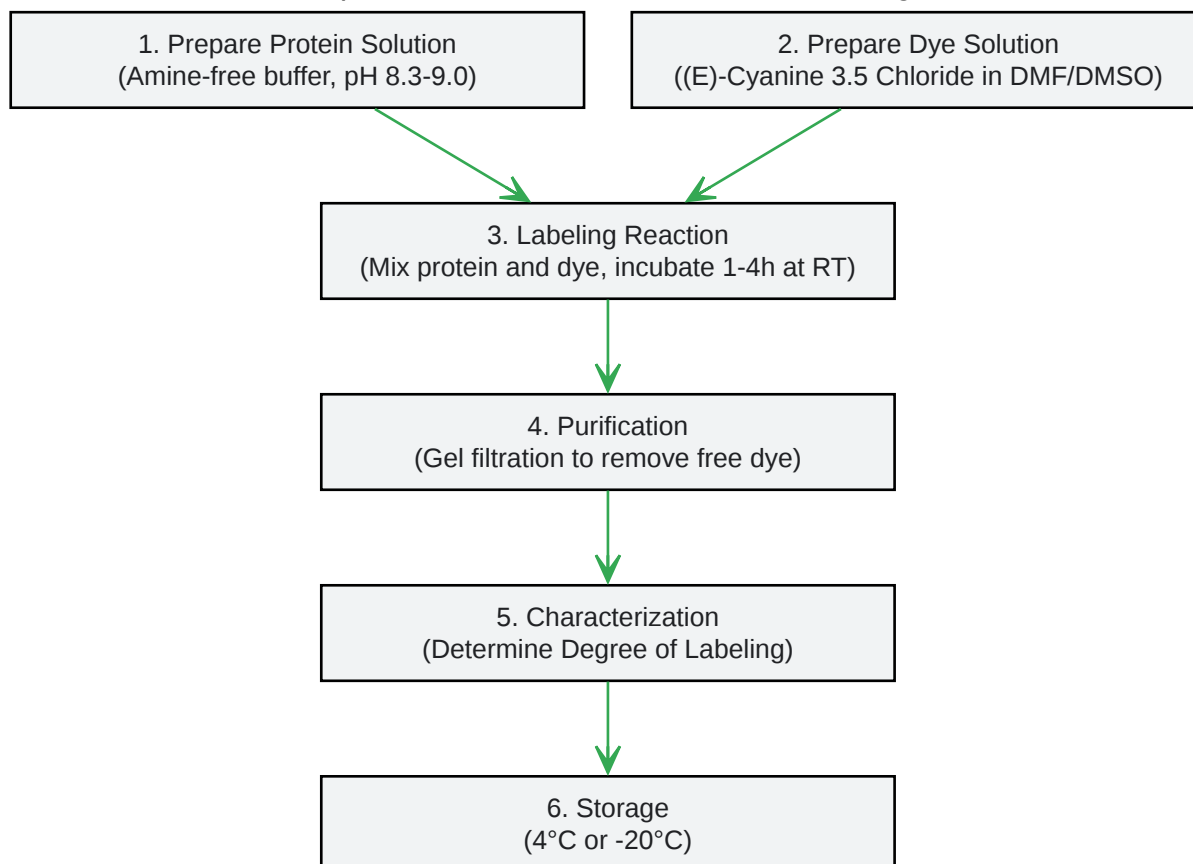
## Visualizations

To further elucidate the core concepts, the following diagrams illustrate the chemical reaction and the experimental workflow.

## Chemical Reaction of (E)-Cyanine 3.5 NHS Ester with a Primary Amine



## Experimental Workflow for Protein Labeling

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